molecular formula C19H23N5O B12227243 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12227243
M. Wt: 337.4 g/mol
InChI Key: XZELWTCOWHJAED-UHFFFAOYSA-N
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Description

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group, a pyrrolidine ring, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

6-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H23N5O/c1-19(2,3)16-5-7-18(23-22-16)25-13-15-8-9-24(12-15)17-6-4-14(10-20)11-21-17/h4-7,11,15H,8-9,12-13H2,1-3H3

InChI Key

XZELWTCOWHJAED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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